N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Description
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: is a complex organic compound that belongs to the class of thiadiazoles and benzothiazoles
Properties
Molecular Formula |
C18H13ClN4O2S3 |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H13ClN4O2S3/c19-12-6-2-1-5-11(12)10-26-17-22-21-16(28-17)20-15(24)9-23-13-7-3-4-8-14(13)27-18(23)25/h1-8H,9-10H2,(H,20,21,24) |
InChI Key |
UGHBWPONDLUMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the 2-chlorobenzyl group through nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with the benzothiazole moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiadiazole and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with comparable reactivity and applications.
Diketene: Used in similar synthetic routes and industrial applications.
Uniqueness: N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide stands out due to its unique combination of thiadiazole and benzothiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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